molecular formula C14H18N2 B085653 Tefazoline CAS No. 1082-56-0

Tefazoline

Cat. No.: B085653
CAS No.: 1082-56-0
M. Wt: 214.31 g/mol
InChI Key: RSTAWBICYZRXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Tefazoline undergoes various chemical reactions, including:

Mechanism of Action

Tefazoline exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Biological Activity

Tefazoline, also known as ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant (MDR) pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound's bactericidal activity is primarily due to its ability to bind to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Unlike many β-lactam antibiotics that struggle against MRSA due to mutations in PBP2a, this compound can effectively bind to this altered target. The unique ethoxyimino side chain of this compound acts as a "Trojan horse," facilitating access to the active site of PBP2a by inducing conformational changes that allow the antibiotic to exert its effect on cell wall biosynthesis .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in treating various infections caused by resistant bacteria. Key findings from recent studies include:

  • Broad Spectrum Activity : this compound is effective against a range of Gram-positive and Gram-negative bacteria, including MRSA, vancomycin-intermediate Staphylococcus aureus (VISA), and penicillin-resistant Streptococcus pneumoniae (PRSP) .
  • Clinical Outcomes : A retrospective analysis showed that patients treated with this compound had a high clinical cure rate of approximately 96.4% for serious infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA . The median duration of intravenous therapy was 41 days, with a low incidence of adverse drug reactions (4%) .

Table 1: Summary of Clinical Efficacy

Study FocusOutcome MeasureResult
MSSA InfectionsClinical Cure Rate96.4%
Adverse Drug ReactionsIncidence4%
Duration of TherapyMedian Days41 days

Safety Profile

The safety profile of this compound is favorable compared to traditional antistaphylococcal penicillins. A meta-analysis indicated that this compound was associated with lower rates of adverse events, including nephrotoxicity and hepatotoxicity, compared to other antibiotics used for similar infections .

Case Studies

  • Case Study in OPAT Program : A study involving an outpatient parenteral antimicrobial therapy (OPAT) program reported successful treatment outcomes for patients with serious MSSA infections using this compound. The study noted a recurrence rate of only 2% within 90 days post-treatment, attributed primarily to retained prosthetic material rather than antibiotic failure .
  • Comparative Effectiveness : In a cohort study comparing this compound with nafcillin for MSSA bacteremia, this compound showed comparable efficacy with significantly fewer adverse events and lower mortality rates . This positions this compound as a viable alternative for patients with penicillin allergies or those at risk for complications from traditional therapies.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h3,5-6H,1-2,4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTAWBICYZRXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862528
Record name 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082-56-0
Record name Tefazoline [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEFAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9738II2CCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tefazoline
Reactant of Route 2
Reactant of Route 2
Tefazoline
Reactant of Route 3
Reactant of Route 3
Tefazoline
Reactant of Route 4
Reactant of Route 4
Tefazoline
Reactant of Route 5
Reactant of Route 5
Tefazoline
Reactant of Route 6
Reactant of Route 6
Tefazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.